2,2,3,3,4,4,4-heptafluoro-N-(4-fluorophenyl)butanamide
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Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N-(4-fluorophenyl)butanamide is a fluorinated organic compound with the molecular formula C11H6F8N2O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(4-fluorophenyl)butanamide typically involves the reaction of heptafluorobutyric acid with 4-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-(4-fluorophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-N-(4-fluorophenyl)butanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty polymers and coatings due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: Similar in structure but lacks the amide bond.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of the amide group.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used in polymer synthesis and has a methacrylate group.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-(4-fluorophenyl)butanamide is unique due to its combination of fluorinated alkyl chain and aromatic amide structure. This combination imparts distinct chemical properties, such as high stability, low reactivity under normal conditions, and strong binding affinity to specific molecular targets .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-(4-fluorophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F8NO/c11-5-1-3-6(4-2-5)19-7(20)8(12,13)9(14,15)10(16,17)18/h1-4H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPPNGLLDAPGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(C(F)(F)F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F8NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30896054 |
Source
|
Record name | 2,2,3,3,4,4,4-Heptafluoro-N-(4-fluorophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30896054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550301-92-3 |
Source
|
Record name | 2,2,3,3,4,4,4-Heptafluoro-N-(4-fluorophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30896054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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